3-(2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperidine

Description

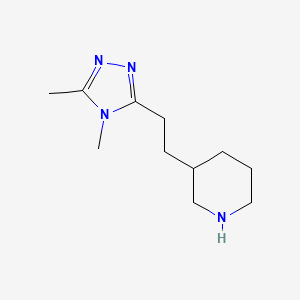

3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine (CAS: 1249363-56-1) is a heterocyclic compound featuring a piperidine ring linked via an ethyl group to a 4,5-dimethyl-1,2,4-triazole moiety. Its molecular formula is C₁₁H₂₀N₄, with a molar mass of 208.3 g/mol . The compound’s structure combines the rigidity of the triazole ring with the conformational flexibility of the piperidine group, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

3-[2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperidine |

InChI |

InChI=1S/C11H20N4/c1-9-13-14-11(15(9)2)6-5-10-4-3-7-12-8-10/h10,12H,3-8H2,1-2H3 |

InChI Key |

HGVADSGCESENEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C)CCC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine typically involves the reaction of 1-benzyl-4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.

Scientific Research Applications

3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The triazole moiety can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity . The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights:

Substituent Effects: The 4,5-dimethyltriazole in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or cyclopropyl). This may enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism :

- Attachment of the triazole to piperidine at C3 (target compound) versus C4 (CAS 297172-18-0) affects spatial orientation. C3-substituted piperidines often exhibit distinct conformational preferences in receptor interactions .

Salt Forms :

- Hydrochloride salts (e.g., CAS 1305712-63-3 and 297171-80-3) demonstrate higher solubility in polar solvents, which is critical for formulation in pharmaceutical applications .

Heterocyclic Variations :

- Compounds like CAS 879061-50-4 replace piperidine with thiadiazole, shifting the pharmacodynamic profile toward hydrogen-bonding interactions, which could be advantageous in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.